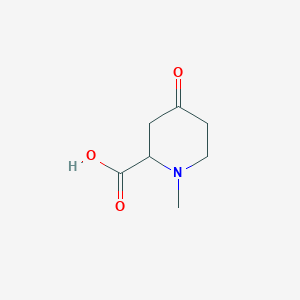![molecular formula C14H17N3 B12967386 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B12967386.png)
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused imidazo-pyridine ring system, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where histamine hydrochloride reacts with paraformaldehyde to form the tetrahydroimidazo[4,5-c]pyridine core . This reaction typically occurs under mild conditions and can be further modified to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo-pyridine ring system.
Substitution: Alkylation or acylation of the secondary amine can yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl or arylalkyl bromides in acetonitrile or acid chlorides in dimethoxyethane are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Scientific Research Applications
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases like periodontitis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutaminyl cyclase, an enzyme that plays a role in the pathogenesis of periodontitis . By inhibiting this enzyme, the compound can disrupt the bacterial processes that contribute to the disease.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro[1,2,3]thiadiazolo[5,4-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is unique due to its specific imidazo-pyridine ring system and the presence of benzyl and methyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H17N3/c1-16-11-15-13-10-17(8-7-14(13)16)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
GORZKCKLDALJNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)




![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)








